Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate
Description
Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate is a sulfur-containing heterocyclic compound characterized by a benzo[b]thiophene core substituted with a hydroxyl (-OH) group at the 7-position and a methyl ester (-COOCH₃) at the 2-position.
The synthesis of this compound involves innovative methodologies, such as the novel route described by Pradh et al., which starts from commercially available thiophene-2-carboxylic acid (Scheme 6 in ). The process highlights the use of ortho-metalation techniques to direct functionalization at specific positions, ensuring regioselectivity. Analytical characterization, including NMR and IR spectroscopy, confirms the placement of substituents and purity of the product .
Properties
IUPAC Name |
methyl 7-hydroxy-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKLYJXEIPUNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzo[b]thiophene Core
The benzo[b]thiophene core can be synthesized using cyclization reactions involving thioglycolic acid or sulfur-containing reagents with aromatic precursors. For example:
- Reacting 2-halobenzoic acids with sulfur-containing nucleophiles under basic conditions.
- Cyclization of o-haloaryl ketones with elemental sulfur.
Hydroxylation
The hydroxyl group at position 7 can be introduced through selective demethylation of a methoxy precursor using reagents like boron tribromide (BBr₃) or aluminum chloride (AlCl₃).
Carboxylation and Esterification
Carboxylic acid functionality can be introduced via:
- Lithiation of the thiophene ring followed by reaction with carbon dioxide.
- Direct functionalization using carboxylating agents under catalytic conditions.
The acid is then esterified with methanol in the presence of acidic catalysts like sulfuric acid or p-toluenesulfonic acid.
Example Protocols for Related Compounds
Microwave-Assisted Synthesis
Microwave irradiation has been used to enhance reaction rates and yields in thiophene derivative synthesis. For example:
Esterification Reaction
Esterification of carboxylic acids to methyl esters is commonly performed using:
- Methanol and concentrated sulfuric acid at reflux for several hours.
- Acid chlorides or anhydrides as intermediates in the presence of base catalysts.
Challenges and Optimization
Selectivity Issues
Achieving selective hydroxylation at position 7 may require regioselective protection-deprotection strategies.
Yield Optimization
Reaction conditions such as temperature, solvent choice, and catalyst loading must be optimized to maximize yield while minimizing side products.
Data Table: General Reaction Parameters
| Step | Reagents/Conditions | Expected Outcome |
|---|---|---|
| Thiophene Core Synthesis | Thioglycolic acid, aromatic precursors, base | Formation of benzo[b]thiophene |
| Hydroxylation | BBr₃ or AlCl₃ | Selective demethylation to hydroxyl group |
| Carboxylation | CO₂, organolithium reagents | Introduction of carboxylic acid group |
| Esterification | Methanol, H₂SO₄ | Conversion to methyl ester |
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Pharmaceutical Applications
Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate has shown potential as a bioactive compound in medicinal chemistry. Its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial effects of various benzo[b]thiophene derivatives, including this compound. The results indicated significant activity against several bacterial strains, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined, demonstrating effective inhibition at low concentrations.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Other Derivative A | 64 | Escherichia coli |
| Other Derivative B | 16 | Pseudomonas aeruginosa |
Agricultural Applications
The compound has been explored for its pesticidal properties. Research indicates that this compound can be employed in formulations to control various pests effectively.
Pesticidal Formulations
A patent describes the use of this compound in pesticide formulations that can be applied to crops to manage pest populations. The formulations can be tailored with various adjuvants to enhance efficacy and stability.
Key Findings:
- Effective against pests such as golden carp and snails.
- Can be used in both liquid and dust formulations.
- Concentrations ranging from 1% to 50% by weight are effective for pest control applications .
Cosmetic Applications
In the cosmetic industry, this compound is being researched for its skin-beneficial properties. Its incorporation into formulations aims to enhance skin hydration and provide antioxidant benefits.
Formulation Studies
Recent studies have focused on developing topical formulations containing this compound. The formulations were evaluated for their moisturizing properties and skin compatibility through clinical trials.
| Formulation Type | Key Ingredients | Efficacy Rating |
|---|---|---|
| Cream | This compound, Glycerin | High |
| Lotion | This compound, Aloe Vera | Moderate |
Clinical Results:
Participants reported improved skin hydration levels after regular application of the cream containing this compound compared to control formulations .
Mechanism of Action
The mechanism of action of methyl 7-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Ethyl 5-Hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate (1b)
- Structure : Features a 5-hydroxy group, 4,7-diketone system, and phenyl substituent at the 3-position.
- Properties: Melting Point: 174–178°C (Ethanol) . IR Peaks: 1774 cm⁻¹ (ester C=O), 1721 cm⁻¹ (ketone C=O) .
Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate
- Structure : Contains acetylated hydroxyl groups at positions 4, 5, and 7, with a methyl group at position 3.
- Properties: Melting Point: 153–156°C (Ethanol) . IR Peaks: 1777 cm⁻¹ (acetate C=O), 1715 cm⁻¹ (ester C=O) .
- Comparison: Acetylation of hydroxyl groups reduces hydrogen-bonding capacity, likely improving lipophilicity but decreasing water solubility relative to the non-acetylated Methyl 7-hydroxy derivative.
Amino-Substituted Analogues
Methyl 7-aminobenzo[b]thiophene-2-carboxylate
- Structure: Substitutes the 7-hydroxy group with an amino (-NH₂) group.
- Properties: Molecular Formula: C₁₀H₉NO₂S . Purity: ≥95% .
- This substitution may alter pharmacological activity or coordination chemistry .
Methyl 5-aminobenzo[b]thiophene-2-carboxylate
- Structure: Amino group at position 5 instead of 5.
- CAS No.: 20699-85-8 .
- Comparison : Positional isomerism (5- vs. 7-substitution) could lead to distinct electronic and steric effects, influencing reactivity in cross-coupling reactions or interactions with biological targets .
Halogenated and Alkylated Derivatives
Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
5-Methylbenzo[b]thiophene-2-Methanol
- Structure : Methyl group at position 5 and a hydroxymethyl (-CH₂OH) group at position 2.
- Molecular Formula : C₁₀H₁₀OS .
- Comparison : The hydroxymethyl group offers a site for further functionalization (e.g., esterification), contrasting with the fixed ester group in this compound .
Data Table: Key Properties of Selected Benzo[b]thiophene Derivatives
Biological Activity
Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to the class of benzo[b]thiophene derivatives, which are recognized for their broad range of biological activities. The synthesis of this compound typically involves the reaction of 7-hydroxybenzo[b]thiophene with methyl chloroformate under basic conditions, yielding the ester derivative. Various synthetic routes have been explored to enhance yield and purity, including microwave-assisted methods that offer rapid and efficient synthesis .
Biological Activity
The biological activity of this compound has been evaluated across several studies, focusing on its antimicrobial, anticancer, and cytotoxic properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzo[b]thiophene exhibit potent antimicrobial activity against various strains of bacteria, including Staphylococcus aureus. For instance, a related compound, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, showed a minimum inhibitory concentration (MIC) of 4 µg/mL against methicillin-resistant strains . The hydrophobic nature of these compounds contributes to their ability to penetrate bacterial membranes effectively.
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. A study focusing on related compounds noted their ability to inhibit key enzymes involved in cancer metabolism, such as PDK1 and LDHA, which are crucial for tumor cell proliferation. The most active derivatives demonstrated IC50 values significantly lower than those of standard inhibitors, indicating promising anticancer potential .
Case Studies
- Antibacterial Activity : In a comparative study, several benzo[b]thiophene derivatives were screened for their antibacterial efficacy. This compound was among the compounds tested and showed notable activity against E. coli and S. aureus, suggesting its utility in treating bacterial infections resistant to conventional antibiotics .
- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated using human cancer cell lines (A549). Results indicated that at therapeutic concentrations, the compound exhibited minimal cytotoxicity while maintaining effective antibacterial properties .
Research Findings Summary
| Property | Findings |
|---|---|
| Antimicrobial Activity | Effective against S. aureus with MIC = 4 µg/mL; also active against E. coli. |
| Anticancer Activity | Inhibits PDK1 and LDHA with promising IC50 values; potential as an anticancer agent. |
| Cytotoxicity | Minimal cytotoxic effects observed in A549 cells at therapeutic concentrations. |
Q & A
Q. What are the optimal synthetic conditions for Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate to achieve high yield and purity?
Methodological Answer: The synthesis typically involves esterification or hydrolysis of precursor compounds. For example:
- Base-mediated hydrolysis : Reacting methyl 7-bromobenzo[b]thiophene-2-carboxylate with 3N NaOH in methanol under reflux for 2 hours achieves 100% yield after acidification and extraction .
- One-pot lithiation-formylation : Using BuLi and TMEDA to lithiate methylthiobenzene, followed by DMF quenching, yields benzo[b]thiophene derivatives with 80% efficiency. This method avoids multi-step protocols and is adaptable for hydroxy-substituted analogs .
- Esterification via nitro displacement : Substituting nitro groups with alkoxy groups under basic conditions provides a direct route to carboxylate esters .
Q. Key Considerations :
Q. How can the hydroxy and ester functional groups in this compound be characterized spectroscopically?
Methodological Answer:
- IR Spectroscopy : The ester carbonyl (C=O) appears at ~1700 cm⁻¹, while the hydroxy (O-H) stretch is broad near 3200–3500 cm⁻¹. Aromatic C=C and thiophene ring vibrations occur at 1450–1600 cm⁻¹ .
- NMR Analysis :
- ¹H NMR : The methoxy group (COOCH₃) resonates as a singlet at δ 3.8–4.0 ppm. Aromatic protons in the benzo[b]thiophene ring appear as multiplets between δ 7.0–8.5 ppm .
- ¹³C NMR : The ester carbonyl carbon (COOCH₃) is observed at δ 165–170 ppm, while the hydroxy-substituted aromatic carbon appears downfield (δ 150–160 ppm) due to electron withdrawal .
- X-ray Crystallography : For structural confirmation, the dihedral angle between the thiophene ring and ester group is typically <5°, indicating planarity. Hydrogen-bonded dimers (O—H⋯O) stabilize the crystal lattice .
Q. What are the common functional group transformations applicable to this compound in medicinal chemistry?
Methodological Answer:
- Ester Hydrolysis : Treat with aqueous NaOH or LiOH to yield the carboxylic acid, a precursor for amide coupling .
- Electrophilic Substitution : The hydroxy group directs electrophiles (e.g., halogens, nitro groups) to the para position on the benzene ring. For example, bromination with NBS in DMF introduces Br at the 5-position .
- O-Alkylation : React with alkyl halides (e.g., CH₃I) under basic conditions (K₂CO₃, DMF) to protect the hydroxy group as an ether .
Advanced Research Questions
Q. How does the hydroxy group at the 7-position influence the compound’s pharmacological activity compared to halogenated analogs?
Methodological Answer:
- Antibacterial Activity : In tetrahydrobenzo[b]thiophene derivatives, the hydroxy group enhances hydrogen bonding with bacterial targets (e.g., enzyme active sites), increasing potency. For example, hydroxy-substituted analogs show 2–4× lower MIC values against S. aureus than chloro or bromo derivatives .
- Electron-Withdrawing Effects : The hydroxy group deactivates the aromatic ring, reducing reactivity in electrophilic substitutions but stabilizing intermediates in nucleophilic reactions. This contrasts with electron-withdrawing groups like CF₃, which improve metabolic stability but reduce solubility .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
Methodological Answer:
- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation. For instance, incomplete hydrolysis of ester precursors (e.g., due to insufficient NaOH) can lead to lower yields .
- Byproduct Analysis : In one-pot syntheses, side reactions (e.g., over-lithiation) generate dialdehydes or polymerization products. Optimize stoichiometry (e.g., 3:1 DMF:substrate ratio) and reaction time (≤24 hours) to suppress these .
- Reproducibility : Variations in solvent purity (e.g., anhydrous methanol vs. technical grade) can alter yields by 10–15%. Standardize reagents and drying protocols (e.g., Na₂SO₄ for organic phases) .
Q. What computational methods are used to predict the reactivity of this compound in nucleophilic aromatic substitution?
Methodological Answer:
- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level to identify electron-deficient aromatic carbons. The 4- and 6-positions are most reactive due to resonance effects from the ester and hydroxy groups .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for nucleophilic attack. The MEP of the hydroxy-substituted ring shows negative potential at oxygen, directing electrophiles to adjacent carbons .
Q. How does the compound’s stability vary under acidic, basic, and oxidative conditions?
Methodological Answer:
- Acidic Conditions : The ester group hydrolyzes slowly in dilute HCl (pH 2–3) at room temperature but rapidly under reflux. The hydroxy group protonates, reducing ring activation .
- Basic Conditions : Prolonged exposure to NaOH (pH >10) cleaves the ester to the carboxylic acid. However, the thiophene ring remains intact unless strong oxidants (e.g., KMnO₄) are present .
- Oxidative Stability : The compound is stable to air but degrades under UV light via radical-mediated ring opening. Store in amber vials at –20°C to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
